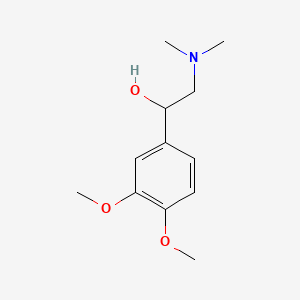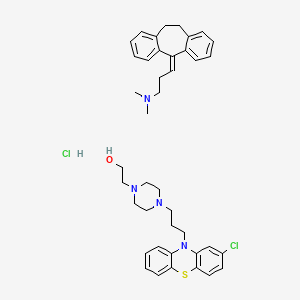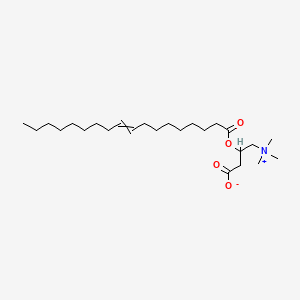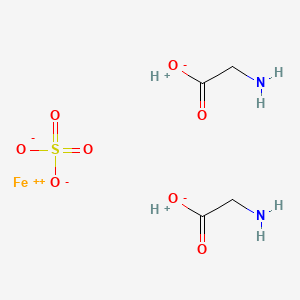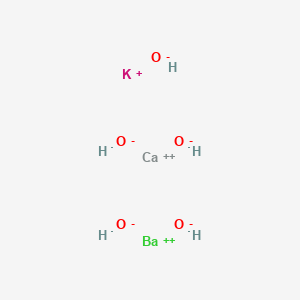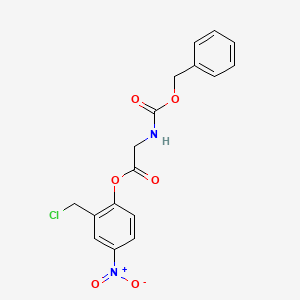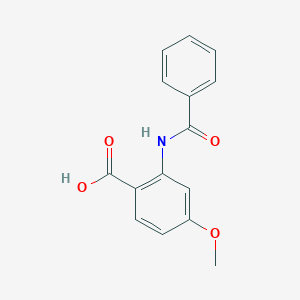
N-benzoyl-4-methoxyanthranilic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzoyl-4-methoxyanthranilic acid is a member of the class of benzamides that results from the formal condensation of benzoic acid with the amino group of 4-methoxyanthranilic acid. It is a monocarboxylic acid, a member of benzoic acids and a member of benzamides. It derives from an anthranilic acid. It is a conjugate acid of a N-benzoyl-4-methoxyanthranilate.
Aplicaciones Científicas De Investigación
Biosynthesis in Plant Cell Cultures
N-benzoyl-4-methoxyanthranilic acid is significant in plant biochemistry, particularly in the context of phytoalexins in plants like Dianthus caryophyllus L. It's synthesized in response to external stimuli like elicitors from Phytophthora megasperma f.sp. glycinea, indicating a role in plant defense mechanisms (Reinhard & Matern, 1989).
Synthesis of Potential Anticancer Agents
N-benzoyl-4-methoxyanthranilic acid is used as a precursor in the synthesis of compounds like glyfoline, which is extracted from Glycosmis citrifolia and has potential anticancer properties (Su, Dziewiszek, & Wu, 1991).
Development of Fluorescent Agents
In the field of material sciences, it serves as a precursor for developing new fluorescent agents, useful in various applications, including printing inks (Wen, 2003).
Chemical Analysis of Polyesters
N-benzoyl-4-methoxyanthranilic acid derivatives are used in the sequential analysis of polyesters, aiding in the understanding of polymer chemistry (Schmitz, Windeln, & Rossbach, 1985).
Marine Biology and Fungal Metabolism
It's found as a metabolite in marine-derived fungus Aspergillus flavipes and is significant in studying marine biology and fungal biochemistry (Xu, Zhao, & Yang, 2014).
Fungicidal Properties
Research indicates its derivatives possess fungicidal properties, important in agricultural sciences for controlling diseases like powdery mildew in crops (Kirino, Yamamoto, & Kato, 1980).
Pharmaceutical Research
It's also involved in the synthesis of N-(3',4'-dimethoxycinnamoyl)-anthranilic acid, a drug with antiallergic properties, highlighting its pharmaceutical applications (Koda et al., 1976).
Propiedades
Número CAS |
109437-82-3 |
|---|---|
Nombre del producto |
N-benzoyl-4-methoxyanthranilic acid |
Fórmula molecular |
C15H13NO4 |
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
2-benzamido-4-methoxybenzoic acid |
InChI |
InChI=1S/C15H13NO4/c1-20-11-7-8-12(15(18)19)13(9-11)16-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)(H,18,19) |
Clave InChI |
NZSBJWOTLHVBNU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)O)NC(=O)C2=CC=CC=C2 |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)O)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




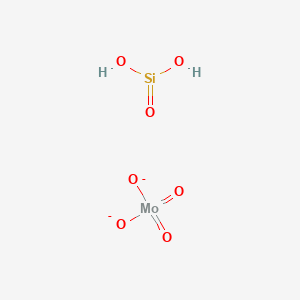
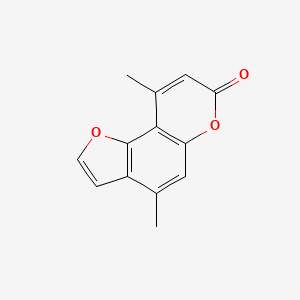
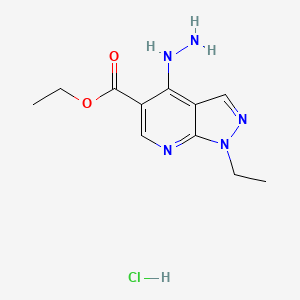
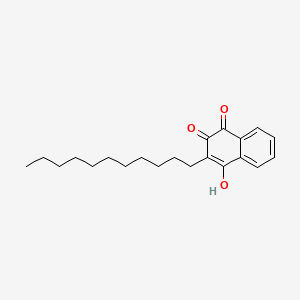
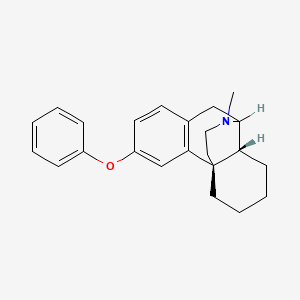
![[(2R,3S,4R,5R)-5-(3-aminopyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[[(2R,3R,4R,5R)-3-hydroxy-5-imidazo[2,1-f]purin-3-yl-4-phosphonooxyoxolan-2-yl]methoxy]phosphoryl] phosphate](/img/structure/B1210251.png)
